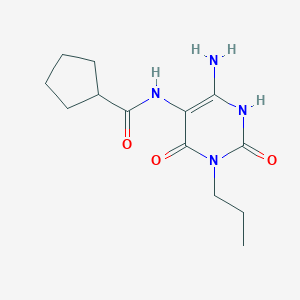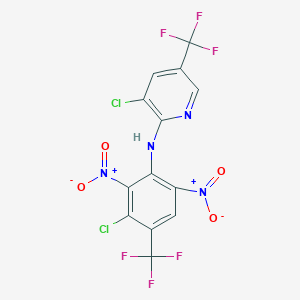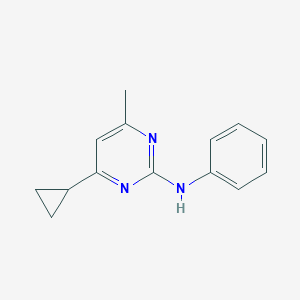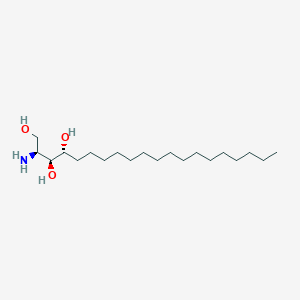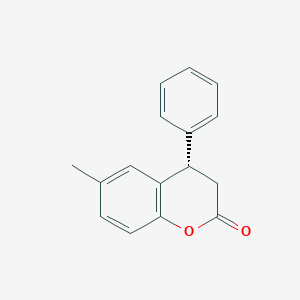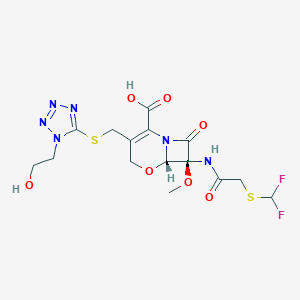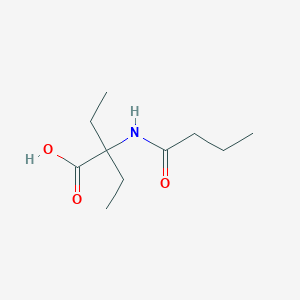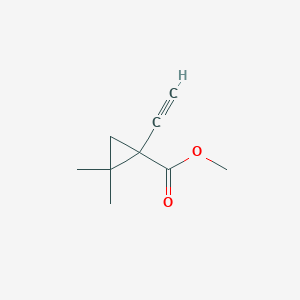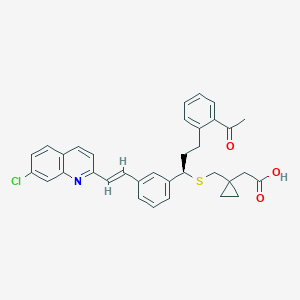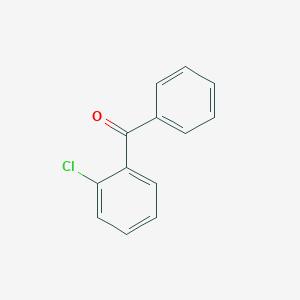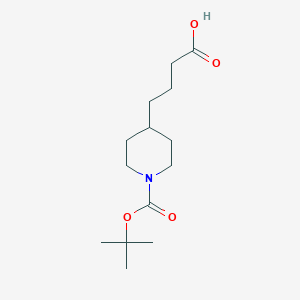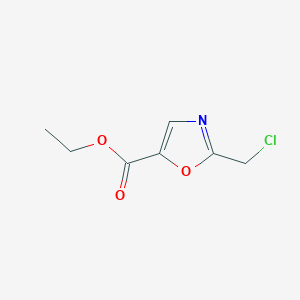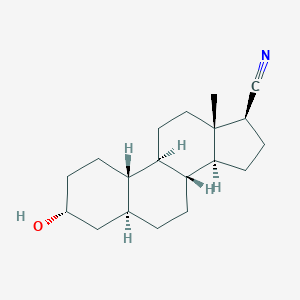
3-Ohecn
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ohecn, also known as 3-Oxo-2-(2-ethoxy-2-oxoethylidene) cyclohexanecarboxylic acid, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized using a specific method and has been found to have various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 3-Ohecn is not fully understood, but it is believed to act as an inhibitor of specific enzymes and receptors in the body. This inhibition can lead to changes in biochemical and physiological processes, which can be studied to gain a better understanding of the underlying mechanisms of various biological processes.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Ohecn can have various biochemical and physiological effects, depending on its specific application. For example, it has been found to inhibit the synthesis of lipids in the liver, which can have implications for the treatment of metabolic disorders. Additionally, 3-Ohecn has been found to affect the function of specific receptors in the brain, which can have implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Ohecn in lab experiments is its specificity. It can be used to selectively inhibit specific enzymes and receptors, which allows researchers to study the effects of these specific targets on biochemical and physiological processes. However, one limitation of using 3-Ohecn is its potential toxicity. Careful consideration must be given to the concentration and duration of exposure to ensure that the compound does not have adverse effects on the cells or tissues being studied.
Zukünftige Richtungen
There are several potential future directions for research involving 3-Ohecn. One area of interest is the development of new drugs that target specific enzymes or receptors that are inhibited by 3-Ohecn. Additionally, further research is needed to fully understand the mechanism of action of 3-Ohecn and its potential applications in the treatment of various diseases. Finally, future research could focus on developing new synthesis methods for 3-Ohecn that are more efficient and cost-effective.
Synthesemethoden
The synthesis of 3-Ohecn is a multi-step process that involves the reaction of cyclohexanone with ethyl acetoacetate to form ethyl 2-cyclohexen-1-one-4-carboxylate. This intermediate is then reacted with ethyl chloroformate to form ethyl 2-chloro-2-(2-ethoxy-2-oxoethylidene) cyclohexanecarboxylate. The final step involves the hydrolysis of the ester group to form 3-Ohecn.
Wissenschaftliche Forschungsanwendungen
3-Ohecn has various applications in scientific research, particularly in the field of biochemistry. It has been used as a tool to study the role of enzymes in various biological processes, including the synthesis of lipids and the metabolism of amino acids. Additionally, 3-Ohecn has been used to study the function of specific receptors in the brain, which has potential implications for the treatment of neurological disorders.
Eigenschaften
CAS-Nummer |
151774-83-3 |
|---|---|
Produktname |
3-Ohecn |
Molekularformel |
C19H29NO |
Molekulargewicht |
287.4 g/mol |
IUPAC-Name |
(3R,5S,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-17-carbonitrile |
InChI |
InChI=1S/C19H29NO/c1-19-9-8-16-15-6-4-14(21)10-12(15)2-5-17(16)18(19)7-3-13(19)11-20/h12-18,21H,2-10H2,1H3/t12-,13+,14+,15-,16+,17+,18-,19+/m0/s1 |
InChI-Schlüssel |
JAGRUIBFFLIBNA-NBSGIVTRSA-N |
Isomerische SMILES |
C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@@H]4CC[C@H]3[C@@H]1CC[C@@H]2C#N)O |
SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2C#N)O |
Kanonische SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2C#N)O |
Synonyme |
3-hydroxy-5-estrane-17-carbonitrile 3-hydroxy-5-estrane-17-carbonitrile, (3alpha,5alpha,17alpha)-isomer 3-OHECN ACN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



